molecular formula C18H19ClN2O3S B2949503 2-(4-chlorophenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide CAS No. 899731-50-1

2-(4-chlorophenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide

Cat. No. B2949503
CAS RN: 899731-50-1
M. Wt: 378.87
InChI Key: NXSHOBSFYYZZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide, commonly known as DT-13, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antitumor Activity

Research has explored the synthesis and evaluation of various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including those related to "2-(4-chlorophenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide," for their antitumor activities. These compounds have been tested in vitro against numerous human tumor cell lines, showing considerable anticancer activity against specific cancer types. The synthesis process involves acetylation reactions and microwave irradiation, showcasing a method for creating potentially effective anticancer agents (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Antibacterial Applications

Another study focused on synthesizing and evaluating the antibacterial activity of various acetamide derivatives, including "2-(4-chlorophenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide" and its analogs. These compounds have been assessed against gram-positive and gram-negative bacteria, showing moderate to good activity. QSAR studies were carried out to understand the contribution of structural and physicochemical parameters to their antibacterial effectiveness (N. Desai et al., 2008).

Nonlinear Optical Properties

The nonlinear optical properties of organic crystals related to "2-(4-chlorophenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide" have been investigated, highlighting their potential in photonic devices such as optical switches and modulators. This study utilized an ab initio computational approach, offering insights into the material's suitability for optical energy applications and photonic technologies (A. N. Castro et al., 2017).

Antimicrobial and Anti-inflammatory Activities

Several studies have synthesized novel derivatives incorporating the "2-(4-chlorophenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide" structure or its variations to evaluate their antimicrobial and anti-inflammatory activities. These compounds have shown effectiveness against various microorganisms and have been identified as potential candidates for developing new therapeutic agents (B. Mistry et al., 2009).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research involving benzothiazolinone acetamide analogs, related to "2-(4-chlorophenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide," has been conducted to study their photovoltaic efficiency, ligand-protein interactions, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies include spectroscopic analysis and quantum mechanical studies, demonstrating the compounds' ability to harvest light efficiently and interact with biological targets (Y. Mary et al., 2020).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c19-15-5-3-14(4-6-15)13-18(22)20-16-7-9-17(10-8-16)21-11-1-2-12-25(21,23)24/h3-10H,1-2,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSHOBSFYYZZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.